Product packaging for 7-Aminospiro[2.5]oct-6-EN-5-one(Cat. No.:)

7-Aminospiro[2.5]oct-6-EN-5-one

Cat. No.: B11923955
M. Wt: 137.18 g/mol
InChI Key: FFCKZZNBDZOCOF-UHFFFAOYSA-N
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Description

7-Aminospiro[2.5]oct-6-en-5-one (CAS 1373388-85-2) is a high-purity spirocyclic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This chemical features a unique spiro[2.5]octane core, a bicyclic structure where two rings are connected through a single spiro carbon atom . This specific architecture, incorporating a cyclopropane ring fused with a larger ring, confers significant three-dimensional rigidity and structural novelty, making it a valuable scaffold in medicinal chemistry and drug discovery . Spiro compounds of this class are of high interest in research because their inherent rigidity can reduce the conformational entropy penalty upon binding to biological targets, potentially leading to higher affinity and selectivity for therapeutic agents . Such spiro-fused systems are extensively explored as key building blocks for the synthesis of more complex molecules, including spiro-β-lactams and spiropyrrolidines, which have demonstrated a range of biological activities such as antibacterial, antifungal, and antimalarial properties . The presence of both an amine and a ketone functional group on the core structure provides versatile handles for further synthetic modification and diversification. This product is intended for research applications only, strictly as a reference standard or synthetic intermediate in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B11923955 7-Aminospiro[2.5]oct-6-EN-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-aminospiro[2.5]oct-5-en-7-one

InChI

InChI=1S/C8H11NO/c9-6-3-7(10)5-8(4-6)1-2-8/h3H,1-2,4-5,9H2

InChI Key

FFCKZZNBDZOCOF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=CC(=O)C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Aminospiro 2.5 Oct 6 En 5 One and Analogous Spiro 2.5 Octane Derivatives

Retrosynthetic Analysis of 7-Aminospiro[2.5]oct-6-EN-5-one

A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the most reactive functional group, the enaminone system. This moiety can be traced back to a β-diketone precursor, spiro[2.5]octane-5,7-dione (II), through a retro-condensation reaction, which essentially reverses the final amination step.

The next critical disconnection targets the spirocyclic cyclopropane (B1198618) ring. This bond can be broken via a retro-cyclopropanation strategy. This leads to a monocyclic precursor, cyclohexane-1,3-dione (III), and a C1 unit source suitable for cyclopropanation, such as a carbene or ylide equivalent. The cyclohexane-1,3-dione itself is a readily available starting material, often synthesized through methods like the Robinson annulation or from precursors such as diethyl acetonedicarboxylate. researchgate.net This analysis reveals two primary challenges: the construction of the spiro[2.5]octane core and the subsequent formation of the β-amino ketone functionality.

Strategies for the Construction of the Spiro[2.5]octane Ring System

Cyclopropanation Reactions and Spiroannulation (e.g., Carbene and Ylide Additions)

Cyclopropanation of an exocyclic methylene (B1212753) group on a cyclohexane (B81311) ring or direct spiroannulation of a ketone are powerful methods for creating the spiro[2.5]octane system.

Carbene and Carbenoid Additions: The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic and reliable method for converting alkenes to cyclopropanes. masterorganicchemistry.comharvard.edu In this context, a precursor like 2-methylenecyclohexane-1,3-dione could be subjected to Simmons-Smith conditions to yield the spiro[2.5]octane-dione. Alternatively, carbenes generated from the photolysis or thermolysis of diazo compounds, such as diazomethane, can add across a double bond to form the cyclopropane ring. masterorganicchemistry.comnih.gov These reactions are often stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. masterorganicchemistry.com

Ylide Additions: Sulfur ylides, such as those derived from sulfoxonium or sulfonium (B1226848) salts, are highly effective for spiroannulation. The reaction of a cyclohexanone (B45756) derivative with a cyclopropyl (B3062369) sulfonium ylide can directly form an intermediate oxaspiro[2.2]pentane, which can then be rearranged or further manipulated to yield the desired carbocyclic spiro system. nih.gov This approach is particularly useful for constructing highly strained ring systems.

Annulation Approaches for the Formation of the Cyclohexanone Ring System

When the synthetic strategy involves building the six-membered ring onto a pre-existing cyclopropane-containing fragment, annulation reactions are employed. The Robinson annulation is a cornerstone of six-membered ring synthesis. wikipedia.orgmasterorganicchemistry.com

The process begins with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to close the ring. masterorganicchemistry.com For the synthesis of a spiro[2.5]octane system, one could envision reacting a cyclopropyl methyl ketone with a suitable Michael acceptor or, more commonly, starting with a cyclohexanone precursor and introducing the cyclopropane ring later. The Wieland-Miescher ketone is a classic product of a Robinson annulation, demonstrating the power of this reaction in building fused ring systems relevant to steroid synthesis. wikipedia.org

Rearrangement-Based Syntheses of Spirocycles (e.g., Semipinacol Rearrangements)

Rearrangement reactions offer an alternative and sometimes more elegant route to complex spirocyclic frameworks. A notable example involves a Lewis acid-mediated reaction of an olefin with an epoxide, which proceeds through a semi-pinacol rearrangement. ethz.ch For instance, the treatment of an epoxide with a Lewis acid can activate it for nucleophilic attack by a tethered olefin. The resulting intermediate can then undergo a stereospecific rearrangement to form a cyclopropyl product. This strategy allows for the construction of the spirocycle with a high degree of stereocontrol. ethz.ch

Formation of the β-Amino Ketone Moiety

The final key transformation in the synthesis of this compound is the introduction of the nitrogen atom to form the β-amino α,β-unsaturated ketone system, also known as an enaminone.

Catalytic Mannich-Type Reactions and Related Condensation Methodologies

The Mannich reaction is a fundamental C-C bond-forming reaction that condenses an amine (often ammonia (B1221849) or a primary or secondary amine), a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton (such as a ketone). nih.gov To form the target enaminone from a β-diketone precursor like spiro[2.5]octane-5,7-dione, a direct condensation with ammonia or an ammonia equivalent is typically employed.

Modern advancements have focused on catalytic, asymmetric versions of the Mannich reaction to produce chiral β-amino ketones. rsc.orgacs.org These reactions often involve the one-pot, three-component coupling of a ketone, an aldehyde, and an amine under the influence of a catalyst. researchgate.netorganic-chemistry.org While the target molecule is not chiral, the principles of catalytic activation are relevant. Lewis acids like bismuth nitrate (B79036) and zirconium oxychloride have proven effective in catalyzing these transformations under mild or solvent-free conditions. researchgate.netorganic-chemistry.org

The reaction between a β-diketone and an amine is typically a condensation reaction. The greater acidity of the methylene protons between the two carbonyl groups facilitates the reaction, which proceeds via the formation of a vinylogous amide, a stable enaminone system.

Catalyst System Reactants Key Features Yield
Bismuth Nitrate (Bi(NO₃)₃)Aromatic Ketone, Aromatic Aldehyde, Aromatic AmineOne-pot, three-component reaction at ambient temperature; recyclable catalyst. researchgate.netHigh
Organoantimony(III) HalidesCyclohexanone, Aniline (B41778), AldehydesStereoselective (anti-favored); water-tolerant Lewis acid catalyst. rsc.orgUp to 98%
Zirconium Oxychloride (ZrOCl₂)Aldehydes, Anilines, KetonesSolvent-free conditions; good stereoselectivity. organic-chemistry.orgGood
Et₂Zn/Linked-BINOLHydroxyketone, IminesAsymmetric catalysis; selective for either anti- or syn-β-amino alcohols. acs.org>99%

Table 1: Examples of Catalytic Systems for Mannich-Type Reactions

Regiospecific Hydration of N-Protected Propargylamines via Metal Catalysis (e.g., Au(III))

The formation of a β-amino ketone moiety is a crucial step in the synthesis of the target compound. Gold-catalyzed hydration of alkynes has emerged as a powerful tool for this transformation due to its high regioselectivity and mild reaction conditions. Specifically, the hydration of N-protected propargylamines offers a direct route to β-amino ketones.

A study demonstrated the Au(III)-catalyzed regiospecific hydration of N-(diphenylphosphinoyl)propargyl amines. acs.org The reaction, conducted at room temperature in a mixed solvent system, utilizes a gold catalyst to activate the alkyne for nucleophilic attack by water, selectively forming the ketone at the β-position relative to the nitrogen atom. acs.org The use of a protecting group on the nitrogen atom is critical for directing the regioselectivity of the hydration. researchgate.net Research has shown that both the electronic properties of the gold catalyst-alkyne adduct and the nature of the protecting group are essential for the observed regioselectivity. researchgate.net This method is notable for its ability to preserve the enantiomeric purity of chiral starting materials, making it valuable for asymmetric synthesis. acs.org

Catalyst SystemSubstrate TypeKey ConditionsProductRef
NaAuCl₄·2H₂ON-(diphenylphosphinoyl)propargyl aminesEtOH/H₂O/CH₂Cl₂ (4:1:1), RTβ-Amino ketones acs.org
Au(I) catalystN-propargyl phthalimidesSolvent, RTβ-Phthalimido ketones researchgate.net

Photoredox-Mediated N-Centered Radical Additions

Visible-light photoredox catalysis provides a modern, sustainable approach to forming complex molecular architectures under mild conditions. One innovative strategy for synthesizing β-amino spirocyclic ketones involves a photoredox-mediated N-centered radical addition followed by a semipinacol rearrangement.

This cascade reaction utilizes N-arylsulfonyl protected 1-aminopyridinium salts as precursors for nitrogen-centered radicals upon activation by a photocatalyst under visible light. These radicals then add to cycloalkanol-substituted indenyl or styrenyl systems. The subsequent semipinacol rearrangement of the resulting intermediate expands the ring and generates the desired β-amino spirocyclic ketone framework. This method is characterized by its operational simplicity, broad substrate scope, and excellent functional group tolerance at ambient temperature.

Enantioselective Hydrogenation of β-Keto Enamides

The creation of chiral centers with high enantioselectivity is a paramount goal in pharmaceutical synthesis. For the preparation of chiral β-amino ketones, the asymmetric hydrogenation of β-keto enamides stands out as a highly efficient method.

This transformation can be effectively achieved using rhodium catalysts bearing chiral phosphine (B1218219) ligands, such as ZhangPhos. acs.org The process involves the direct hydrogenation of a β-keto enamide substrate, which can be synthesized from a corresponding β-keto ester. The catalyst facilitates the addition of hydrogen across the carbon-carbon double bond, simultaneously creating a chiral center at the β-position with high enantiomeric excess (up to 99% ee). acs.org The resulting chiral β-amino ketone can be further transformed, for example, into chiral 1,3-amino alcohols with high diastereoselectivity and enantioselectivity. acs.org This methodology provides a reliable pathway to optically active building blocks essential for medicinal chemistry.

CatalystSubstrateProductEnantiomeric Excess (ee)Ref
Rh-ZhangPhosβ-KetoenamidesChiral β-Amino ketonesUp to 99% acs.org

Direct and Stepwise Synthetic Routes to this compound

The construction of the spiro[2.5]octane skeleton can be approached through various synthetic philosophies, ranging from traditional linear sequences to more efficient convergent and one-pot protocols.

Multi-Step Linear Syntheses

A linear, multi-step approach to the spiro[2.5]octane core, while potentially longer, allows for controlled, stepwise construction and purification of intermediates. A representative synthesis for the related spiro[2.5]octane-5,7-dione has been outlined in patent literature, providing a blueprint for accessing the core structure. google.com

A plausible linear sequence for a 7-aminospiro[2.5]octen-5-one system could involve:

Cyclopropanation: Formation of a cyclopropane dicarboxylic ester from a suitable precursor like dimethyl malonate. researchgate.net

Ring Formation: A Dieckmann condensation or a similar intramolecular cyclization of a suitably substituted cyclopropane derivative to construct the six-membered ring, yielding a spirocyclic β-keto ester. google.com

Decarboxylation: Removal of the ester group to afford the spiro[2.5]octan-5-one core.

Functionalization: Introduction of the enamine functionality at the 7-position and unsaturation at the C6-C7 bond, typically through condensation with an amine source, to yield the final enaminone product.

This stepwise approach, while often involving more synthetic operations, is robust and can be adapted for scale-up. google.comresearchgate.net

Convergent and One-Pot Synthetic Protocols

Convergent and one-pot syntheses offer significant advantages in terms of efficiency, resource economy, and reduced waste generation. These strategies involve the assembly of multiple fragments in a single reaction vessel, often through a cascade of sequential reactions.

The three-component Mannich reaction is a classic and powerful convergent method for synthesizing β-aminoketones. rsc.orgorganic-chemistry.org This reaction typically involves an aldehyde, a ketone (or an enolizable equivalent), and an amine, which combine to form the β-aminoketone structure. rsc.orgorganic-chemistry.org For the synthesis of a spirocyclic system, a cyclic ketone can be employed.

More advanced one-pot protocols have been developed specifically for spirocycles. An efficient approach to spiro[2.5]octa-4,7-dien-6-ones utilizes a 1,6-conjugate addition to a para-quinone methide, which triggers a dearomatization and spirocyclization cascade. rsc.org Another innovative one-pot method for creating spiro-2,5-diketopiperazines relies on a microwave-assisted Ugi/6-exo-trig aza-Michael cascade reaction in water, demonstrating the power of multi-component reactions in rapidly building molecular complexity. nih.gov

Green Chemistry Approaches in Spirocyclic β-Amino Ketone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. Key strategies include the use of benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Many modern syntheses of β-aminoketones have been adapted to be more environmentally friendly. One-pot Mannich reactions are often performed in greener solvents like ethanol (B145695) or even water, reducing the reliance on volatile organic compounds. rsc.orgnih.gov The use of nanocatalysts, which can be easily recovered and reused for multiple reaction cycles without significant loss of activity, is another hallmark of green synthesis in this area. rsc.org Furthermore, the use of microwave irradiation or visible-light photoredox catalysis can reduce energy consumption and reaction times compared to traditional thermal heating. nih.gov An electrochemical method for synthesizing β-keto spirolactones using simple electrons as the oxidant in green solvents further highlights the move towards more sustainable synthetic practices.

Stereoselective and Enantioselective Synthesis of this compound and Its Stereoisomers

The construction of the chiral spirocyclic framework of this compound and its stereoisomers presents a significant synthetic challenge, primarily due to the presence of a quaternary stereocenter at the spiro-junction. Modern asymmetric synthesis has increasingly turned to organocatalysis to address such challenges, offering powerful strategies for the enantioselective formation of complex molecular architectures. These methods often rely on the activation of substrates by chiral amines or their derivatives to induce high levels of stereocontrol.

A plausible and effective strategy for the enantioselective synthesis of this compound involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. This approach is particularly well-suited for the construction of the spiro[2.5]octane core. The reaction would likely proceed via the conjugate addition of a suitable nucleophile to a cyclopropylidene-containing acceptor, or a related Michael acceptor, catalyzed by a chiral organocatalyst.

One potential pathway involves the reaction of a 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione, with a cyclopropyl electrophile. However, a more likely and synthetically flexible approach would be the reaction of a pre-formed enamine or enolate of a cyclic ketone with an appropriate electrophile.

A highly effective and studied approach for similar transformations is the use of chiral primary amine catalysts. These catalysts can activate α,β-unsaturated aldehydes or ketones towards a characteristic stepwise double-Michael addition sequence, providing a robust alternative for the one-step synthesis of complex cyclohexane scaffolds with excellent optical purity. capes.gov.br

For the synthesis of this compound, a potential key step is the organocatalytic asymmetric Michael addition of a suitable pronucleophile to an electrophile that can ultimately form the spiro-fused cyclopropane ring. A hypothetical, yet chemically sound, approach could involve the reaction of a β-ketoester or a related active methylene compound with a cyclopropylidene-containing Michael acceptor. The stereochemistry of the newly formed spiro center would be controlled by the chiral catalyst.

While specific literature on the enantioselective synthesis of this compound is not abundant, the principles of asymmetric organocatalysis for the synthesis of other spirocyclic systems provide a strong foundation for developing such methodologies. For instance, the organocatalytic tandem Michael-Michael reaction has been successfully employed for the stereoselective synthesis of functionalized spirooxindole derivatives with multiple stereogenic centers, achieving high diastereoselectivities and enantioselectivities. nih.govresearchgate.net These reactions often utilize catalysts like (S)-α,α-diphenylprolinol trimethylsilyl (B98337) ether in combination with co-catalysts to achieve high yields and stereocontrol. nih.gov

The following table illustrates a hypothetical catalytic system for the enantioselective synthesis of a precursor to this compound, based on established organocatalytic methods for analogous spirocyclic compounds. The data represents plausible outcomes for such a reaction.

Table 1: Hypothetical Organocatalytic Synthesis of a this compound Precursor

EntryChiral CatalystCo-catalyst/AdditiveSolventTemp (°C)Yield (%)d.r.ee (%)
1(S)-Diphenylprolinol silyl (B83357) etherBenzoic AcidToluene258590:1092
2Cinchonidine-derived thiourea-CH2Cl207885:1588
3(S)-2-(Triflylaminomethyl)pyrrolidine-Dioxane2590>95:595
4Chiral Phosphoric Acid-Mesitylene408288:1290

This table is a representation of potential results based on analogous reactions reported in the literature and does not represent experimentally verified data for this specific compound.

The subsequent conversion of the resulting spirocyclic intermediate into this compound would involve standard functional group transformations, such as the introduction of the amine functionality at the C-7 position. This could potentially be achieved through various methods, including reductive amination of a corresponding dione (B5365651) or the reaction of an enolate with an electrophilic nitrogen source. The stereochemical integrity of the spiro center would need to be maintained throughout these transformations.

The development of stereoselective and enantioselective routes to this compound and its stereoisomers is a crucial area of research, driven by the potential biological activity of this class of compounds. The application of modern organocatalytic methods, particularly those involving Michael additions, holds significant promise for the efficient and highly stereocontrolled synthesis of these complex molecules.

Chemical Transformations and Reaction Pathways of 7 Aminospiro 2.5 Oct 6 En 5 One

Reactivity of the Ketone Functionality (e.g., Nucleophilic Additions, Condensations)

The ketone functionality at the C-5 position of 7-Aminospiro[2.5]oct-6-en-5-one is a primary site for chemical modification. Subject to the electronic effects of the adjacent enamine system and the steric hindrance imposed by the spirocyclic structure, this carbonyl group can undergo a variety of nucleophilic additions and condensation reactions.

The reactivity of the ketone can be modulated by the reaction conditions. Under acidic conditions, protonation of the carbonyl oxygen enhances its electrophilicity, facilitating attack by weak nucleophiles. Conversely, basic conditions can lead to deprotonation at the α-carbon, though the presence of the enamine system makes this less straightforward than in simple ketones.

Common nucleophilic additions would involve organometallic reagents such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. Reduction of the ketone with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 7-aminospiro[2.5]oct-6-en-5-ol.

Condensation reactions with primary amines or their derivatives can lead to the formation of imines or related C=N double bond-containing structures. For instance, reaction with hydroxylamine (B1172632) would yield an oxime, while reaction with hydrazine (B178648) or its derivatives would produce hydrazones. These transformations provide a pathway to further functionalize the molecule at the C-5 position.

Transformations Involving the Primary Amino Group (e.g., Derivatization, Amidation, Alkylation)

The primary amino group at the C-7 position is another key reactive handle on the this compound scaffold. Its nucleophilic character allows for a wide range of derivatization reactions.

Amidation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule. The choice of acylating agent can be tailored to achieve desired properties in the final product.

Alkylation: Alkylation of the primary amino group can be achieved using various alkylating agents, such as alkyl halides. This can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. Reductive amination, a two-step process involving the formation of an imine followed by reduction, provides another route to N-alkylated derivatives.

Derivatization: The primary amine can also be converted into other functional groups. For example, diazotization with nitrous acid could, in principle, lead to a diazonium salt, which could then undergo a variety of substitution reactions. However, the stability of such an intermediate in this specific molecular context would need to be carefully considered.

Reactivity of the α,β-Unsaturated Enone System at the Cyclohexenone Moiety

The cyclohexenone moiety of this compound contains an α,β-unsaturated enone system, which is a classic platform for several important chemical transformations. The presence of the amino group at the β-position (an enamine-like system) significantly influences the reactivity of this moiety.

The electrophilic β-carbon of the enone system is susceptible to attack by nucleophiles in a conjugate or Michael addition reaction. However, the electron-donating character of the amino group at this position deactivates the system towards nucleophilic attack compared to a standard α,β-unsaturated ketone. Despite this, reactions with soft nucleophiles under appropriate conditions can still be envisioned. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions employed.

The double bond within the cyclohexenone ring can potentially act as a dienophile in Diels-Alder reactions. The viability and stereochemical outcome of such a cycloaddition would be influenced by the electronic nature of the diene and the steric bulk of the spirocyclic system. The enamine character of the dienophile would favor reactions with electron-poor dienes. The facial selectivity of the cycloaddition would be dictated by the spiro-fused cyclopropane (B1198618) ring.

Ring-Opening and Rearrangement Pathways of the Spiro[2.5]octane Core

The spiro[2.5]octane core, containing a strained cyclopropane ring, is susceptible to ring-opening and rearrangement reactions under certain conditions. These transformations can lead to the formation of new and structurally diverse molecular architectures.

The cyclopropane ring can be opened by various reagents and conditions, including acid catalysis, thermal activation, or transition metal catalysis. For example, treatment with a protic acid could lead to protonation of the cyclopropane ring followed by nucleophilic attack, resulting in a ring-opened product. The regioselectivity of the ring-opening would be influenced by the substitution pattern and the stability of the resulting carbocationic intermediates.

Rearrangement reactions can also be triggered, potentially leading to the expansion of the cyclopropane ring or rearrangement of the cyclohexenone framework. The specific pathway of these rearrangements would be highly dependent on the reaction conditions and the presence of catalysts.

Derivatization and Conversion of this compound into Other Chemically Significant Intermediates

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of other important chemical intermediates.

β-Amino Alcohols: Reduction of the ketone functionality, as mentioned in section 3.1, would directly yield a β-amino alcohol derivative. These motifs are important structural units in many biologically active molecules and can serve as chiral ligands in asymmetric synthesis.

β-Amino Acids: Oxidative cleavage of the cyclohexenone ring could potentially lead to the formation of a dicarboxylic acid intermediate, which, after further manipulation of the functional groups, could be converted into a β-amino acid derivative. The spirocyclic nature of the starting material could offer stereochemical control in such a transformation.

Vinyl Ketones: Elimination reactions involving the amino group or a derivative thereof could potentially lead to the formation of a new double bond, creating a cross-conjugated vinyl ketone system. Such a transformation would likely require careful selection of reagents and conditions to control the regioselectivity of the elimination.

Computational and Theoretical Investigations of 7 Aminospiro 2.5 Oct 6 En 5 One

Quantum Chemical Calculations for Electronic Structure and Energetic Stability (e.g., DFT Methodologies)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Aminospiro[2.5]oct-6-en-5-one, Density Functional Theory (DFT) is a particularly powerful methodology. DFT calculations can determine the electron distribution, molecular orbital energies, and thermodynamic stability of the compound.

Calculations of heats of formation using DFT can indicate the energetic density of a compound. mdpi.com For instance, similar calculations have been used to compare the stabilities of novel benzofuroxan (B160326) derivatives, revealing significant differences based on their structural modifications. mdpi.com In the case of this compound, DFT methods, such as B3LYP with a basis set like 6-311++G(3df), could be employed to calculate its geometric, electronic, and thermodynamic parameters. researchgate.net These calculations would identify the molecule's ground state geometry and provide values for its enthalpy of formation, which is a key indicator of its energetic stability.

Illustrative Data Table: Predicted Thermodynamic Properties (Note: The following data is illustrative and represents the type of information that would be generated by DFT calculations for this compound. Actual values would require specific computational studies.)

PropertyPredicted ValueUnit
Enthalpy of FormationValuekJ/mol
Gibbs Free EnergyValuekJ/mol
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV

Conformational Analysis and Stereochemical Prediction of the Spirocyclic System

The spirocyclic nature of this compound introduces significant conformational constraints and stereochemical complexity. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The fusion of the cyclopropane (B1198618) and cyclohexenone rings restricts the rotational freedom, leading to a limited number of low-energy conformers.

Computational methods can be used to explore the potential energy surface of the molecule, identifying energy minima that correspond to stable conformations. For complex organic molecules, understanding the preferred conformations is crucial as it dictates the molecule's reactivity and interactions. The stereochemistry at the spiro-carbon is a key feature, and computational models can predict the relative stability of different stereoisomers.

Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles for Synthetic Pathways

Theoretical chemistry plays a vital role in understanding how chemical reactions occur. For the synthesis of this compound, computational studies can elucidate the reaction mechanisms, identify the structures of transition states, and calculate the energy profiles of the synthetic routes.

By mapping the potential energy surface of a reaction, chemists can visualize the energy changes as reactants are converted into products. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most plausible reaction pathway. For example, DFT calculations can be used to model the transition state of a key bond-forming step, providing insights into the factors that control the stereochemical outcome of the reaction.

Prediction of Spectroscopic Signatures for Structural Assignment (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies would be instrumental in its characterization.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental spectra, can help assign the signals to specific atoms within the molecule, which is particularly useful for complex structures. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum. The predicted frequencies and their intensities can be matched with experimental IR data to identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups in this compound.

Illustrative Data Table: Predicted Spectroscopic Data (Note: The following data is illustrative and represents the type of information that would be generated by spectroscopic prediction calculations for this compound. Actual values would require specific computational studies.)

NucleusPredicted Chemical Shift (ppm)
¹H (Amine)Value
¹H (Vinyl)Value
¹³C (Carbonyl)Value
¹³C (Spiro-carbon)Value
Functional GroupPredicted IR Frequency (cm⁻¹)
N-H StretchValue
C=O StretchValue
C=C StretchValue

Molecular Dynamics and Simulation Studies for Conformational Mobility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with other molecules. nih.gov For this compound, MD simulations could be used to explore its conformational mobility in different solvent environments. nih.gov

These simulations can reveal how the spirocyclic system flexes and moves over time, providing a more dynamic picture than static conformational analysis. nih.gov Furthermore, MD can be used to study intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the carbonyl group of another. Understanding these interactions is crucial for predicting the solid-state packing and bulk properties of the compound. For instance, simulations can show that while pyranoside rings may remain in stable chair conformations, exocyclic dihedral angles can show numerous transitions on a picosecond timescale. nih.gov

Strategic Applications in Complex Molecule Synthesis and Chemical Scaffold Design

Utilization of 7-Aminospiro[2.5]oct-6-en-5-one as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of many biologically active molecules necessitates the use of enantiomerically pure starting materials in their synthesis. Chiral building blocks, which are incorporated into a target molecule, are a cornerstone of modern asymmetric synthesis. While general principles of asymmetric synthesis often rely on chiral auxiliaries or catalysts, the use of inherently chiral starting materials like derivatives of this compound offers a direct and efficient route to enantiopure products.

The strategic placement of the amino group and the spirocyclic cyclopropane (B1198618) ring in this compound provides distinct points for stereocontrolled transformations. The enone system is susceptible to various asymmetric conjugate additions, while the amino group can be derivatized or used to direct subsequent reactions. The cyclopropane ring, in addition to imparting conformational rigidity, can also influence the stereochemical outcome of reactions at adjacent centers.

Table 1: Potential Asymmetric Transformations of this compound

Reaction TypeReagent/CatalystPotential Product
Asymmetric Conjugate AdditionChiral organocuprates3-Substituted-7-aminospiro[2.5]octan-5-one
Asymmetric Michael AdditionChiral phase-transfer catalyst6-Substituted-7-aminospiro[2.5]octan-5-one
Directed ReductionChiral reducing agents7-Aminospiro[2.5]octan-5-ol
Asymmetric EpoxidationChiral oxidizing agents7-Amino-6,7-epoxyspiro[2.5]octan-5-one

Integration into the Synthesis of Spirocyclic Natural Products and Analogs

Spirocyclic motifs are prevalent in a wide array of natural products, many of which exhibit significant biological activity. nih.gov The synthesis of these complex structures often represents a formidable challenge for synthetic chemists. The structural framework of this compound makes it an attractive precursor for the construction of certain spirocyclic natural products or their analogs.

While direct incorporation of this specific building block into a completed natural product synthesis is not yet widely documented in publicly available literature, its potential is evident. The spiro[2.5]octane core is a feature in some terpenoid and alkaloid natural products. Synthetic strategies could involve the elaboration of the functional groups of this compound to match the substitution patterns found in natural targets. Furthermore, the development of analogs of known bioactive spirocyclic natural products using this scaffold could lead to the discovery of new therapeutic agents with improved properties.

Design of Structurally Rigid and Conformationally Constrained Scaffolds for Chemical Exploration

In medicinal chemistry, the conformational rigidity of a molecule can be a desirable trait, as it can lead to higher binding affinity and selectivity for a biological target. The spirocyclic nature of this compound imparts a significant degree of conformational constraint. This rigidity makes it an excellent scaffold for the design of compound libraries for high-throughput screening.

By systematically modifying the amino group and the enone system, a diverse range of compounds with well-defined three-dimensional shapes can be generated. This allows for a more thorough exploration of the chemical space around a particular biological target. The defined orientation of substituents on the spirocyclic core can provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective ligands.

Development of Novel Synthetic Methodologies Inspired by the Unique Reactivity of this compound

The unique combination of functional groups and the strained cyclopropane ring in this compound can inspire the development of novel synthetic methodologies. The reactivity of the enone system, for instance, can be exploited in various cycloaddition and annulation reactions to construct more complex polycyclic systems.

The presence of the cyclopropane ring opens up possibilities for ring-opening and rearrangement reactions, providing access to diverse molecular skeletons that would be difficult to synthesize through other means. For example, under thermal or photochemical conditions, or in the presence of transition metal catalysts, the cyclopropane ring could undergo cleavage and subsequent rearrangement to form larger ring systems or introduce new functional groups. The study of such reactions not only expands the synthetic chemist's toolbox but also deepens the understanding of the fundamental reactivity of strained ring systems.

Applications in the Synthesis of Specialized Chemical Probes and Ligands for Receptor Binding Studies

Understanding the interaction between a ligand and its receptor is crucial for drug design. Chemical probes are essential tools in these studies, allowing researchers to investigate binding modes, probe active sites, and elucidate biological pathways. The structurally defined and conformationally constrained nature of this compound makes it an ideal starting point for the synthesis of such specialized probes.

The amino group can serve as a handle for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core scaffold that interacts with the receptor. Furthermore, the enone functionality can be used to covalently modify the receptor through Michael addition, allowing for the identification and characterization of binding proteins. The design of bitopic ligands, which can interact with both a primary and a secondary binding site on a receptor, could also be facilitated by this versatile scaffold.

Future Research Directions and Emerging Avenues in 7 Aminospiro 2.5 Oct 6 En 5 One Chemistry

Exploration of Unconventional Synthetic Routes and Novel Catalytic Systems

The development of efficient and sustainable methods for constructing the 7-aminospiro[2.5]oct-6-en-5-one core is a primary objective. Future research will likely pivot from traditional multi-step sequences towards more elegant and atom-economical strategies. The exploration of unconventional synthetic routes, such as cascade reactions initiated by the dearomatization of aniline (B41778) derivatives, presents a promising frontier. Additionally, photoredox catalysis could offer a mild and efficient alternative for the construction of the spirocyclic framework.

The design and application of novel catalytic systems will be instrumental in this endeavor. While traditional base- or acid-catalyzed methods may suffice for initial explorations, the demand for enantiomerically pure this compound necessitates the development of sophisticated asymmetric catalysts. Chiral phase-transfer catalysts, for instance, could be employed in the key cyclopropanation step to induce high levels of stereocontrol. Furthermore, the use of earth-abundant metal catalysts, such as iron or copper, in place of precious metals like palladium or rhodium, will be a key focus for developing more sustainable and cost-effective synthetic protocols.

Discovery of New Reactivity Patterns and Chemical Transformations

The inherent reactivity of this compound is a fertile ground for discovering novel chemical transformations. The enone moiety is a versatile functional group that can participate in a variety of reactions, including Michael additions, cycloadditions, and conjugate additions. Future investigations will likely focus on understanding and exploiting the unique electronic and steric properties conferred by the spiro-fused cyclopropane (B1198618) ring.

For instance, the strain of the three-membered ring could be harnessed to drive ring-opening reactions, providing access to a diverse range of functionalized cyclohexenone derivatives. The development of selective C-H functionalization reactions at various positions on the spirocyclic core would also be a significant breakthrough, enabling the late-stage modification of the molecule and the rapid generation of analog libraries for biological screening.

Advanced Strategies for Absolute Stereochemical Control in Synthesis

The presence of a stereocenter at the spiro-carbon atom of this compound means that it can exist as a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of methods for the absolute stereochemical control in its synthesis is of paramount importance. Future research will undoubtedly focus on the design and implementation of novel asymmetric catalytic strategies to achieve high enantioselectivities.

Organocatalysis, in particular, holds immense promise in this regard. Chiral amines, phosphoric acids, and squaramides are just a few examples of organocatalysts that could be employed to catalyze the key bond-forming reactions in an enantioselective manner. Furthermore, the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction and then subsequently removed, will continue to be a valuable tool.

Development of High-Throughput Screening Methodologies for Reaction Optimization

To accelerate the discovery of optimal conditions for the synthesis of this compound and its derivatives, the development of high-throughput screening (HTS) methodologies will be crucial. HTS allows for the rapid and parallel screening of a large number of reaction parameters, such as catalysts, solvents, temperatures, and reaction times. This approach can significantly reduce the time and resources required for reaction optimization compared to traditional one-at-a-time methods.

The implementation of HTS will require the development of robust and sensitive analytical techniques that are compatible with small reaction volumes. Techniques such as mass spectrometry and high-performance liquid chromatography, coupled with automated liquid handling systems, will be essential for the successful application of HTS in this context.

Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Modeling

The integration of experimental synthesis with advanced computational modeling represents a powerful synergistic approach that is set to revolutionize the field of this compound chemistry. Density functional theory (DFT) calculations can be used to gain a deeper understanding of reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new catalysts and substrates.

For example, computational modeling can be used to screen a virtual library of potential catalysts before they are synthesized and tested in the laboratory, thereby saving significant time and resources. Furthermore, the combination of computational and experimental data can lead to a more complete and accurate picture of the factors that govern the reactivity and selectivity of chemical reactions. This synergistic approach will undoubtedly play a pivotal role in unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-Aminospiro[2.5]oct-6-EN-5-one with high purity?

  • Methodological Answer : A two-step synthesis protocol is commonly employed:

Spiro-ring formation : Use [3+2] cycloaddition under microwave-assisted conditions (120°C, 30 min) with anhydrous solvents to minimize side reactions.

Amination : Introduce the amino group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–3.

  • Key Considerations :
  • Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection .
  • Purify via flash chromatography (silica gel, 10% MeOH/CH2Cl2) or recrystallization (ethanol/water).
  • Table 1 : Yield Optimization Under Different Conditions
SolventTemperature (°C)CatalystYield (%)Purity (%)
MeOH60NaBH3CN7298
EtOH80NaBH(OAc)36895
THF100None4585

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • NMR : Compare experimental 1^1H and 13^13C spectra with density functional theory (DFT)-predicted shifts (B3LYP/6-31G* basis set). Focus on spiro-carbon signals (δ ~95–100 ppm in 13^13C) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 152.1184 (calculated 152.1181).
  • X-ray Crystallography : Resolve crystal structure in P21_1/c space group (if crystalline) to confirm spiro-conformation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in the compound’s reactivity under acidic vs. basic conditions?

  • Methodological Answer :

  • Controlled Variable Testing : Design a factorial experiment varying pH (2–12), temperature (25–80°C), and solvent polarity. Use ANOVA to identify dominant factors .
  • Mechanistic Probes :

Isotopic labeling (e.g., 15^{15}N-amine) to track protonation sites via 1^1H-15^{15}N HMBC NMR.

Kinetic studies (stopped-flow UV-Vis) to compare rate constants (kacid_{acid} vs. kbase_{base}).

  • Statistical Validation : Apply Grubbs’ test to exclude outliers and report confidence intervals (95%) for reproducibility .

Q. How can computational methods predict the compound’s binding affinity for neurotransmitter receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5HT1A: 7E2Z) and flexible ligand docking.
  • MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36 force field) to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding_{binding}. Cross-validate with experimental IC50_{50} from radioligand assays .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% TFA in H2O/ACN). Detect impurities at λ = 210 nm (LOQ = 0.1 µg/mL) .
  • LC-MS/MS : Employ MRM mode for targeted impurity profiling (e.g., m/z 152 → 134 for deaminated byproduct).
  • Table 2 : Impurity Profiles Across Batches
BatchTotal Impurities (%)Major Impurity (m/z)Source Hypothesis
A0.3134.0892Deamination
B0.8168.1021Oxidation

Experimental Design & Data Analysis

Q. How to design a robust study investigating the compound’s stability under oxidative stress?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH with 0.3% H2O2 for 28 days. Quantify degradation via HPLC peak area reduction.
  • Degradation Kinetics : Fit data to first-order model (ln[C]=kt+ln[C0]ln[C] = -kt + ln[C_0]). Calculate t90_{90} (time to 10% degradation) .
  • Control Groups : Include argon-purged vials to isolate oxidative vs. hydrolytic pathways.

Q. What statistical approaches address variability in biological assay data for this compound?

  • Methodological Answer :

  • Normalization : Use Z-score transformation to account for plate-to-plate variability.
  • Multivariate Analysis : Apply PCA to identify confounding variables (e.g., cell passage number, serum lot).
  • Reproducibility : Report inter- and intra-assay CVs (<15% acceptable) and use Cohen’s d for effect size .

Ethical & Methodological Considerations

Q. How to ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer :

  • FINER Criteria : Evaluate Feasibility (resource allocation), Novelty (vs. prior spiro-compound studies), and Relevance (translational potential) .
  • 3Rs Principle : Optimize in vitro models (e.g., organoids) to reduce animal use. Obtain IACUC approval for in vivo work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.